Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
CAS No.:
Cat. No.: VC16443998
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-4-14-9(13)12-5-11(6-12)7-15-10(2,3)16-8-11/h4-8H2,1-3H3 |
| Standard InChI Key | XRKGRTUWOIPZLC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CC2(C1)COC(OC2)(C)C |
Introduction
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound of significant interest in organic chemistry due to its unique structural features and potential applications in pharmaceutical and chemical research. This compound belongs to the class of spiro compounds, characterized by a bicyclic system where two rings share a single atom.
Structural Features
2.1 Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 215.25 g/mol
2.2 IUPAC Name
The systematic IUPAC name of the compound is Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate.
2.3 Structural Representation
The structure consists of:
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A spirocyclic framework with two oxygen atoms in a dioxane ring.
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A nitrogen atom as part of the azaspiro system.
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An ethyl ester functional group attached to the carboxylate moiety.
| Structural Features | Details |
|---|---|
| Spiro Center | Carbon atom shared between the azaspiro and dioxane rings |
| Functional Groups | Ester (-COOEt), Secondary Amine (-NH-) |
| Substituents | Two methyl groups at position 7 |
Synthesis and Preparation
The synthesis of Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multistep organic reactions:
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Spirocyclization: Formation of the spirocyclic framework through cyclization reactions involving dioxane and azaspiro intermediates.
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Esterification: Introduction of the ethyl ester group via esterification or transesterification reactions.
Key reagents include alkyl halides, amines, and dioxane derivatives under controlled conditions such as acid or base catalysis.
Applications and Potential Uses
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Pharmaceutical Development
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The spirocyclic framework is often associated with bioactivity, making this compound a candidate for drug discovery.
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Potential applications include acting as intermediates for synthesizing biologically active molecules.
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Chemical Research
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Used as a building block in organic synthesis for creating complex molecules.
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The spiro structure offers rigidity, which is advantageous in designing ligands for catalysis.
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Safety and Handling
Ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate should be handled with care:
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Hazard Statements: May cause irritation to skin and eyes (based on similar compounds).
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Precautionary Measures: Use gloves and protective eyewear; handle in a well-ventilated area.
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